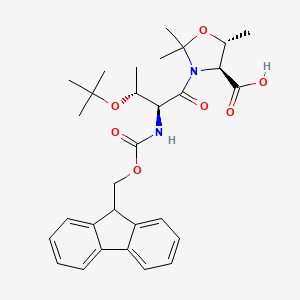

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

CAS No.: 1676104-73-6

Cat. No.: VC2955184

Molecular Formula: C30H38N2O7

Molecular Weight: 538.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1676104-73-6 |

|---|---|

| Molecular Formula | C30H38N2O7 |

| Molecular Weight | 538.6 g/mol |

| IUPAC Name | (4S,5R)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C30H38N2O7/c1-17(38-29(3,4)5)24(26(33)32-25(27(34)35)18(2)39-30(32,6)7)31-28(36)37-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,16H2,1-7H3,(H,31,36)(H,34,35)/t17-,18-,24+,25+/m1/s1 |

| Standard InChI Key | CYPAPDDRSYFIHL-GEUPUMGHSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H]([C@@H](C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| SMILES | CC1C(N(C(O1)(C)C)C(=O)C(C(C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| Canonical SMILES | CC1C(N(C(O1)(C)C)C(=O)C(C(C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Chemical Identity and Structure

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is characterized by the following properties:

-

Chemical Name: (4S)-3-[N-(9-Fluorenylmethyloxycarbonyl-O-tert-butyl-L-threoninyl]-2,2,5-trimethyloxazoline-4-carboxylic acid

The structure consists of a threonine residue with a tert-butyl (tBu) protecting group on its side chain hydroxyl group, connected to a threonine-derived pseudoproline moiety. The pseudoproline component features a dimethylated oxazolidine ring that mimics proline's structure, hence the designation "Psi(Me,Me)pro". The amino terminus is protected by a Fmoc (9-fluorenylmethoxycarbonyl) group, which is standard in solid-phase peptide synthesis protocols.

Structural Components and Their Functions

Each component of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH serves a specific purpose in peptide synthesis:

| Component | Function |

|---|---|

| Fmoc group | Temporary protecting group for the amino terminus, removed under basic conditions (typically piperidine in DMF) |

| tert-Butyl (tBu) group | Protecting group for the threonine side chain hydroxyl, removed under acidic conditions (typically TFA) |

| Threonine residue | Provides the amino acid backbone and side chain hydroxyl group |

| Pseudoproline (Psi(Me,Me)pro) | Disrupts secondary structure formation, reduces aggregation, and enhances solubility |

| Carboxylic acid group | Enables coupling to the next amino acid in the sequence |

Mechanism of Action in Peptide Synthesis

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is designed to address one of the major challenges in peptide synthesis: aggregation during chain elongation. This biochemical reagent functions through several key mechanisms:

Disruption of Secondary Structure

The pseudoproline moiety induces a cis-peptide bond conformation, creating a kink in the growing peptide chain. This structural disruption prevents the formation of β-sheets, which are primarily responsible for peptide aggregation during synthesis . By preventing aggregation, the compound maintains peptide solubility throughout the synthesis process.

Enhanced Coupling Efficiency

By maintaining the peptide in a more soluble, less aggregated state, the N-terminus remains more accessible for coupling with subsequent amino acids. This results in higher coupling yields and fewer deletion sequences, particularly in difficult peptide regions .

Reversibility

A critical feature of this reagent is that the pseudoproline structure is converted back to the natural amino acid during the final trifluoroacetic acid (TFA) cleavage step. This ensures the native peptide sequence is obtained in the final product without any structural modifications .

Applications in Research and Peptide Technology

Peptide Synthesis

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH serves as a key building block in solid-phase peptide synthesis (SPPS). It is "undoubtedly the most effective and simplest to use tool for overcoming aggregation and enhancing peptide quality" in several contexts:

-

Synthesis of peptides with high aggregation tendencies

-

Creation of sequences rich in β-branched amino acids

-

Production of long peptides where coupling efficiency typically decreases with chain length

Drug Development

The unique properties of this compound enable the design of peptides with enhanced stability and bioactivity, making it valuable in pharmaceutical research for developing novel therapeutics . Applications include:

-

Creation of peptide-based drugs with improved pharmacokinetic properties

-

Development of peptide mimetics with resistance to enzymatic degradation

-

Synthesis of therapeutic peptides targeting specific biological pathways

Bioconjugation

This chemical facilitates bioconjugation processes, enabling the attachment of peptides to various molecules such as antibodies, fluorophores, or nanoparticles . These applications are essential for:

-

Creating targeted drug delivery systems

-

Developing peptide-based imaging agents

-

Producing therapeutic conjugates with enhanced specificity and efficacy

Protein Engineering

Researchers utilize Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH in protein engineering to modify protein structures, improving their functionality and interactions with other biomolecules . This includes:

-

Introduction of specific conformational constraints

-

Modification of protein-protein interaction surfaces

-

Creation of protein variants with altered stability profiles

Analytical Chemistry

The compound is also applied in analytical methods to study peptide interactions and stability, providing insights crucial for understanding biological processes . Analytical applications include:

-

Characterization of peptide conformation and dynamics

-

Studies of protein folding mechanisms

-

Quality control in biopharmaceutical production

Comparison with Related Pseudoproline Dipeptides

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is one of several pseudoproline dipeptides used in peptide synthesis. Each has specific characteristics that make it suitable for particular applications.

Comparative Analysis of Pseudoproline Derivatives

The selection of which pseudoproline dipeptide to use depends on factors including the specific amino acids in the difficult region of the sequence, the peptide's hydrophobicity, and the desired secondary structure of the final product.

Recent Advances in Pseudoproline Technology

Recent research has expanded the application of pseudoproline dipeptides in peptide synthesis, with particular focus on monomeric building blocks that offer greater flexibility in peptide design.

Monomeric Pseudoproline Building Blocks

Research by Senko et al. has demonstrated that using monomeric Fmoc-Ser/Thr(ψMe,Mepro)-OH instead of dipeptides opens new avenues for difficult peptide synthesis in two key ways :

-

Enhanced synthetic flexibility: With a single Fmoc-derivative, researchers can attempt diverse sequences, increasing methodological versatility.

-

Economic advantages: Synthesis using monomers is typically more cost-effective than using dipeptides.

Coupling Efficiency Studies

Table 3 below shows acylation studies on pseudoproline-containing peptides, demonstrating the high coupling efficiency achievable with various amino acids:

| Fmoc-AA-OH | H-AA-SCGF-NH2 (%) | H-SCGF-NH2 (%) |

|---|---|---|

| Gly | >99 | - |

| Phe | 96.9 | 3.1 |

| Ile | 96.9 | 3.1 |

| Thr | 96.2 | 3.8 |

| Arg | >99 | - |

| Arg* | >99 | - |

*using in situ activation method

These results confirm that pseudoproline-containing peptides, including those incorporating components of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, achieve excellent coupling yields with various amino acids, including challenging β-branched and bulky residues.

Future Perspectives

The future development of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH and related compounds will likely focus on:

-

Integration into automated high-throughput peptide synthesizers with optimized protocols

-

Development of new pseudoproline derivatives with enhanced properties

-

Application in the synthesis of cyclic peptides and peptidomimetics for targeted therapies

-

Expansion into emerging therapeutic areas, including peptide vaccines and antimicrobial peptides

This continued evolution will support the development of novel peptide-based drugs and other applications, further cementing the importance of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH in biochemical research and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume